(Z,E)-7,11-Hexadecadien-1-yl acetate (Z,E)-7,11-Hexadecadien-1-yl acetate
Brand Name: Vulcanchem
CAS No.: 53042-79-8
VCID: VC20760185
InChI: InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3/b7-6+,11-10-
SMILES: CCCCC=CCCC=CCCCCCCOC(=O)C
Molecular Formula: C18H32O2
Molecular Weight: 280.4 g/mol

(Z,E)-7,11-Hexadecadien-1-yl acetate

CAS No.: 53042-79-8

Cat. No.: VC20760185

Molecular Formula: C18H32O2

Molecular Weight: 280.4 g/mol

Purity: >95%

* For research use only. Not for human or veterinary use.

(Z,E)-7,11-Hexadecadien-1-yl acetate - 53042-79-8

CAS No. 53042-79-8
Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
IUPAC Name [(7Z,11E)-hexadeca-7,11-dienyl] acetate
Standard InChI InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3/b7-6+,11-10-
Standard InChI Key BXJHOKLLMOYSRQ-WFKFFMJQSA-N
Isomeric SMILES CCCC/C=C/CC/C=C\CCCCCCOC(=O)C
SMILES CCCCC=CCCC=CCCCCCCOC(=O)C
Canonical SMILES CCCCC=CCCC=CCCCCCCOC(=O)C

Chemical Identity and Physical Properties

Molecular Configuration and Nomenclature

(Z,E)-7,11-Hexadecadien-1-yl acetate, systematically named [(7Z,11E)-hexadeca-7,11-dienyl] acetate, belongs to the class of aliphatic acetates. Its IUPAC designation reflects the positions (C7 and C11) and stereochemistry (Z and E) of its double bonds, which are critical for its bioactivity. The compound’s structure consists of a 16-carbon chain with acetate esterification at the terminal hydroxyl group .

Physicochemical Characteristics

Key physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of (Z,E)-7,11-Hexadecadien-1-yl Acetate

PropertyValueSource
Molecular FormulaC₁₈H₃₂O₂
Molecular Weight280.4 g/mol
Density0.886 g/cm³
Boiling Point365.7°C at 760 mmHg
Flash Point102.1°C
Refractive Index1.464
LogP (Octanol-Water)5.58

The compound’s high logP value indicates significant lipophilicity, facilitating its diffusion through insect cuticles and interaction with hydrophobic binding pockets in olfactory receptors. Its refractive index and vapor pressure (derived from boiling point) further suggest stability in airborne dispersion, a trait essential for pheromone activity .

Synthesis and Industrial Production

Synthetic Pathways

Industrial synthesis typically employs a multi-step approach:

  • Alkyne Coupling: A Sonogashira coupling between 7-bromohept-1-yne and 11-bromoundec-1-yne forms the diyne backbone.

  • Partial Hydrogenation: Selective hydrogenation using Lindlar’s catalyst (palladium on calcium carbonate) ensures Z-configuration at C7, while E-configuration at C11 is achieved via thermal isomerization.

  • Acetylation: The terminal alcohol is esterified with acetic anhydride in the presence of pyridine to yield the final product.

Optimization Challenges

Key challenges include minimizing isomerization during hydrogenation and achieving >95% stereochemical purity. Process optimization studies recommend reaction temperatures of 40–50°C and palladium-based catalysts doped with quinoline to suppress over-hydrogenation.

Biological Role as a Sex Pheromone

Mechanism of Olfactory Detection

In S. cerealella, females release (Z,E)-7,11-Hexadecadien-1-yl acetate to attract males. The compound binds to pheromone-binding proteins in the antennal sensilla, initiating a signal transduction cascade via G-protein-coupled receptors. Electrophysiological studies confirm that nanogram quantities (0.1–10 ng) elicit robust antennal responses in males .

Ecological Specificity

The Z,E configuration is species-specific. For example, replacing the 7Z bond with 7E in analog compounds reduces male attraction in S. cerealella by 98%, underscoring the precision of stereochemical recognition .

Applications in Integrated Pest Management

Mating Disruption Strategies

Field trials demonstrate that aerosol dispensers emitting 2–5 mg/ha/hour of (Z,E)-7,11-Hexadecadien-1-yl acetate reduce S. cerealella mating by 80–90%. This approach confuses male navigational pathways, lowering reproductive rates without insecticides .

Lure-and-Kill Formulations

Patent WO2019208598A1 details emulsifiable concentrates containing 10–20% active ingredient (Table 2).

Table 2: Exemplary Formulation for Pest Control

ComponentPercentageFunction
(Z,E)-7,11-Hexadecadien-1-yl acetate20%Attractant
Xylene35%Solvent
Polyoxyethylene styryl ether14%Emulsifier
Calcium dodecylbenzenesulfonate6%Stabilizer

Such formulations, when deployed in grain storage facilities, reduce infestation rates by 70% over six months .

Analytical Characterization

GC-MS Profiling

In degraded soursop wax, the compound elutes at 21.493 min (RT) with a characteristic base peak at m/z 280.4 ([M+H]⁺). Comparative analysis with NIST library spectra confirms 99% similarity to synthetic standards (Figure 1) .

Quantification in Biological Matrices

Studies on S. cerealella pheromone glands report 85% purity (w/w) of the compound, with trace impurities (<2%) attributed to oxidation byproducts .

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